N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide

RNA Polymerase I Nucleolar Stress RPA194 Degradation

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide belongs to the pyridoquinazolinecarboxamide class, a series of synthetic small molecules originally developed as inhibitors of RNA Polymerase I (Pol I) transcription. The compound, designated Compound 35 in the foundational structure–activity relationship (SAR) study, features a 4-oxo-3-isopropyl-3,4-dihydroquinazoline core linked via a 6-amide to a pyridine-3-carboxamide moiety.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
Cat. No. B11027330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H16N4O2/c1-11(2)21-10-19-15-6-5-13(8-14(15)17(21)23)20-16(22)12-4-3-7-18-9-12/h3-11H,1-2H3,(H,20,22)
InChIKeyVEWAHNJDSLSYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide: A Pyridoquinazolinecarboxamide RNA Polymerase I Inhibitor


N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide belongs to the pyridoquinazolinecarboxamide class, a series of synthetic small molecules originally developed as inhibitors of RNA Polymerase I (Pol I) transcription [1]. The compound, designated Compound 35 in the foundational structure–activity relationship (SAR) study, features a 4-oxo-3-isopropyl-3,4-dihydroquinazoline core linked via a 6-amide to a pyridine-3-carboxamide moiety. Its mechanism involves DNA intercalation at GC-rich rDNA, leading to the degradation of the Pol I catalytic subunit RPA194 and consequent nucleolar stress in cancer cells [1]. This chemotype has also appeared in patent literature as a protein kinase inhibitor scaffold, indicating broader therapeutic relevance [2].

Why N-[4-Oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide Cannot Be Swapped with Other Pyridoquinazolinecarboxamides


The pyridoquinazolinecarboxamide series operates within an exceptionally narrow structure–activity landscape. Published SAR data demonstrate that even conservative isosteric replacements at the carboxamide side chain—such as exchanging the terminal dimethylamino moiety for an isopropyl group—result in a catastrophic >60-fold loss of Pol I inhibitory potency in cellular assays, while other modifications completely abolish activity [1]. Furthermore, physicochemical determinants including basic pKa and cLogD are tightly constrained; active analogues cluster within a cLogD range of 0.59–1.59, and only those retaining a protonated terminal amine achieve near-equipotent degradation of RPA194 [1]. Generic selection based solely on the quinazoline core without matching the precise substitution pattern introduces substantial risk of selecting an inactive or functionally divergent analogue.

Quantitative Differentiation Evidence for N-[4-Oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide (Compound 35)


Pol I RPA194 Degradation: Compound 35 (Isopropyl) vs. Lead Compound 2 (Dimethylaminoethyl)

In the primary SAR investigation, the target compound (Compound 35) bearing an isopropyl-substituted carboxamide side chain was directly compared with the lead Compound 2 (dimethylaminoethyl carboxamide) for its ability to induce degradation of RPA194, the Pol I large catalytic subunit, in U2OS osteosarcoma cells. While Compound 2 exhibited submicromolar potency, the isopropyl modification was poorly tolerated, establishing that the terminal amine group is a critical pharmacophoric element [1].

RNA Polymerase I Nucleolar Stress RPA194 Degradation Cancer

Nucleolin Translocation (NCL) Assay: Compound 35 vs. Lead Compound 2

The target compound was also assessed in a parallel nucleolin (NCL) translocation assay, a complementary readout of nucleolar stress. Across the active pyridoquinazolinecarboxamide series, RPA194 and NCL IC50 values were in good agreement, though the NCL assay showed slightly greater sensitivity to structural modifications. The isopropyl derivative (Compound 35) showed reduced activity compared to lead Compound 2 [1].

Nucleolin Nucleolar Stress Pol I Inhibition Cancer

Linker SAR Context: Isopropyl (Compound 35) vs. Cyclic Amine Analogues (Compounds 8, 9, 10)

The SAR study systematically varied the two-carbon linker region. Wrapping the terminal methyl groups of Compound 2 into cyclic amines (piperidine, azetidine, pyrrolidine) yielded compounds 8, 9, and 10 with retained submicromolar potency (IC50: 0.18, 0.09, and 0.14 µM respectively). By contrast, the isopropyl analogue (Compound 35) showed a sharp drop to 3.04 µM, demonstrating that steric bulk alone, without a basic amine, fails to sustain Pol I inhibition [1].

Structure–Activity Relationship Linker Optimization Pyridoquinazolinecarboxamide

Physicochemical Differentiation: cLogD and pKa Constraints of the Active Chemical Space

The published SAR analysis identified that biologically active pyridoquinazolinecarboxamides cluster within a narrow cLogD range of 0.59–1.59 at pH 7.4, and that retention of a protonated terminal amine with a defined basic pKa is essential for activity. The isopropyl derivative (Compound 35), lacking a basic amine, resides outside this active physicochemical space, consistent with its markedly reduced cellular potency [1].

cLogD pKa Physicochemical Properties Drug Design

Optimal Research and Procurement Scenarios for N-[4-Oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide


Negative Control for Pol I RPA194 Degradation and Nucleolar Stress Assays

Given its >60-fold lower RPA194 degradation potency relative to lead Compound 2 (IC50: 3.04 µM vs. 0.05 µM), Compound 35 serves as a validated low-activity control in U2OS cell-based immunofluorescence assays. It enables researchers to establish the baseline for nucleolar stress responses and confirm the requirement of a terminal basic amine for Pol I inhibition [1].

SAR Benchmarking of Cyclic Amine Pyridoquinazolinecarboxamides

When evaluating novel cyclic amine-containing side chains (e.g., piperidine, azetidine, pyrrolidine), Compound 35 offers a defined acyclic isopropyl comparator. The 17- to 34-fold potency differential provides a quantitative benchmark for assessing the contribution of amine cyclization to RPA194 degradation activity [1].

Physicochemical Property Analysis and In Silico Screening

Compound 35 can be employed as a tool compound to define the boundaries of the active physicochemical space for pyridoquinazolinecarboxamides. Its inferred cLogD position outside the 0.59–1.59 window, combined with its lack of a basic pKa-matched amine, makes it useful for training or validating computational models that predict Pol I inhibitory activity based on molecular descriptors [1].

Protein Kinase Inhibitor Scaffold Exploration (Alternative Target Context)

Patent literature identifies related pyridoquinazoline scaffolds as protein kinase inhibitors, including mixed-lineage kinase (MLK) family targets, with potential applications in cancer, autoimmune, and fibrotic diseases [2]. Compound 35 can be included in selectivity panels to assess target engagement across Pol I and kinase inhibition profiles, supporting multi-target lead optimization campaigns.

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